(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
Description
The compound “(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester” is a bicyclic piperidine derivative featuring a cyano group at the 4'-position of the pyridine ring and a tert-butyl carbamate moiety at the 3-yl position of the tetrahydro-2H-bipyridinyl scaffold. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol.
Properties
IUPAC Name |
tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-5-4-8-20(11-13)14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYULLLBUNCRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159952 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-28-4 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bipyridine core. One common approach is the condensation reaction between 2,2'-bipyridine and an appropriate cyano-containing reagent. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyano group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Amines.
Substitution: : Various functionalized derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
Key Observations :
- Functional Group Variations : Bromo-substituted analogs (e.g., CAS 1361116-24-6) have higher molecular weights and altered lipophilicity, which may influence pharmacokinetic profiles .
Substituent Effects on Reactivity and Properties
Substituents such as halogens, trifluoromethyl, and nitrile groups modulate reactivity and stability:
Key Observations :
- Electron-Withdrawing Groups : The 3'-chloro-5'-trifluoromethyl analog (CAS 54-PC408389) exhibits higher molecular weight and enhanced electrophilicity, which may improve binding to electron-rich biological targets .
Biological Activity
The compound (4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester is a complex organic molecule characterized by its unique structural features, which include a cyano group and a tetrahydro-bipyridine core. This article explores its biological activity, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₂H₁₄N₃O₂
- Molecular Weight : Approximately 230.26 g/mol
The presence of the cyano group and the carbamate moiety contributes to its biological activities, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Preliminary studies indicate that compounds with similar structural features exhibit antitumor properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes crucial for cancer cell proliferation. For example, some derivatives have shown nanomolar activity against tumor-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Neuropharmacological Effects
Research has suggested that the bipyridine core may interact with neurotransmitter systems. Compounds related to this structure have been evaluated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter release and receptor activity .
Antimicrobial Properties
The compound's structural analogs have demonstrated antimicrobial activity against various pathogens. The cyano group may enhance the compound's reactivity with microbial targets, leading to effective inhibition of growth .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations. The study highlighted the importance of the cyano group in enhancing the cytotoxicity of these compounds .
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of similar bipyridine derivatives. In vitro assays showed that these compounds could reduce oxidative stress markers and improve neuronal survival under hypoxic conditions, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Cyano group & carbamate | Antitumor, neuropharmacological | Significant cytotoxicity against cancer cells |
| 2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide | Chloro and cyano groups | Antimicrobial | Enhanced reactivity with microbial targets |
| N-(4-cyano-3,4-dihydroquinolinyl)-acetamide | Quinoline core | CNS activity | Modulates neurotransmitter systems |
Q & A
Q. Methodological Answer :
- Protecting Group Strategy : The tert-butyl carbamate (Boc) group is critical for protecting amines during multi-step syntheses. Use anhydrous conditions (e.g., dry THF or CH2Cl2) and coupling reagents like DCC or HATU for Boc introduction .
- Cyano Group Stability : Ensure the cyano group is stable under acidic/basic conditions. For example, avoid strong acids (e.g., TFA) during Boc deprotection if the cyano group is susceptible to hydrolysis.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., EtOAc/hexane) to isolate intermediates. Confirm purity via LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR .
Advanced: How can enantiomeric purity of the tetrahydro-2H-bipyridinyl core be validated?
Q. Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Compare retention times with racemic standards .
- Stereochemical Assignment : Perform X-ray crystallography on intermediates (e.g., Boc-protected piperidine derivatives) to confirm absolute configuration. For rapid analysis, use NOE NMR to assess spatial relationships between substituents .
Basic: What analytical techniques are recommended for characterizing this compound?
Q. Methodological Answer :
- LC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and molecular weight (e.g., [M+H]<sup>+</sup> for C17H24N3O2 requires accurate mass ±5 ppm) .
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the tetrahydrobipyridinyl region (δ 1.5–3.5 ppm) .
Advanced: How to resolve contradictions in stability data for Boc-protected amines under varying pH?
Q. Methodological Answer :
- Controlled Degradation Studies :
- Acidic Conditions : Expose the compound to pH 2–4 (HCl or TFA) at 25°C and monitor Boc cleavage via TLC or LC-MS.
- Basic Conditions : Test stability in NaOH (pH 10–12) to identify hydrolysis pathways.
- Quantitative Analysis : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .
Basic: What solvents are optimal for solubility and reactivity?
Q. Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions like cyano group functionalization.
- Low-polarity solvents (e.g., THF, EtOAc) are preferred for Boc protection/deprotection to minimize side reactions .
Advanced: How to design experiments to probe the reactivity of the cyano group in catalytic transformations?
Q. Methodological Answer :
- Catalytic Hydrogenation : Test H2 (1–10 atm) over Pd/C or Raney Ni in MeOH to reduce the cyano group to an amine. Monitor by IR (loss of CN stretch at ~2250 cm<sup>-1</sup>) .
- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) to couple the cyano-substituted bipyridinyl moiety with boronic acids .
Basic: What are the recommended storage conditions to ensure long-term stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation.
- Desiccants : Include silica gel packs to mitigate moisture-induced Boc cleavage .
Advanced: How to address low yields in multi-step syntheses involving the tetrahydrobipyridinyl scaffold?
Q. Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., NH4Cl for Grignard reactions) to stabilize reactive intermediates.
- Flow Chemistry : Implement continuous flow systems to improve mixing and reduce decomposition in exothermic steps .
Basic: What safety precautions are essential when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How to optimize enantioselective synthesis of the tetrahydrobipyridinyl core?
Q. Methodological Answer :
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in hydrogenation or cyclization steps.
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
